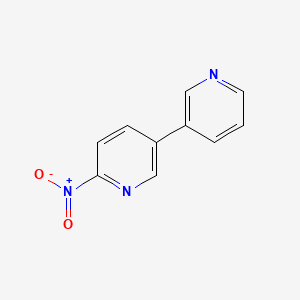

2-Nitro-5-(pyridin-3-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O2 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-nitro-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8/h1-7H |

InChI Key |

KIPBIVOFZNTKFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Nitro 5 Pyridin 3 Yl Pyridine

Retrosynthetic Analysis of the 2-Nitro-5-(pyridin-3-yl)pyridine Molecular Architecture

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlakotalakes.com For this compound, the primary disconnection points are the C-C bond linking the two pyridine (B92270) rings and the C-N bond of the nitro group.

One common retrosynthetic approach involves a functional group interconversion, where the nitro group is considered to be derived from an amino group via oxidation, or more directly, introduced onto a pre-formed bipyridine scaffold. ias.ac.in This leads to the key intermediate, 5-(pyridin-3-yl)pyridine. The disconnection of the bond between the two pyridine rings then suggests two main synthetic pathways:

Pathway A: Cross-coupling reaction. This involves the coupling of a halosubstituted nitropyridine with a pyridine-based organometallic reagent or vice versa. For instance, a halopyridine can be coupled with a nitropyridine derivative.

Pathway B: Ring formation. This strategy involves constructing one of the pyridine rings onto an existing pyridine structure. For example, a substituted pyridine can be used as a building block for the formation of the second nitropyridine ring. advancechemjournal.com

These disconnections form the basis of a "retrosynthesis tree," which outlines the possible synthetic routes from simple precursors to the target molecule. lakotalakes.com

Direct Synthesis Approaches to this compound

Direct synthesis methods focus on the construction of the target molecule from precursor compounds in a series of reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aryl and heteroaryl rings, making them highly suitable for the synthesis of bipyridine structures. orgsyn.orgnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. youtube.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comnih.gov For the synthesis of this compound, this could involve the coupling of a nitropyridine halide with a pyridineboronic acid or a pyridine halide with a nitropyridineboronic acid. The reaction is known for its tolerance of a wide range of functional groups, although the presence of a nitro group can sometimes influence the reaction conditions. nih.gov Challenges can arise with unprotected nitrogen-rich heterocycles, which may inhibit the catalyst. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 2-Chloro-5-nitropyridine (B43025) | Pyridin-3-ylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/Water | This compound |

| 5-Bromo-2-nitropyridine (B47719) | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |

Note: This table represents generalized conditions and specific optimizations are often required.

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance, including the nitro group. orgsyn.org The synthesis of this compound via Negishi coupling would likely involve the reaction of a halopyridine with a nitropyridylzinc halide or vice-versa. orgsyn.orgresearchgate.net

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org The reaction tolerates a wide variety of functional groups and has been used in the synthesis of complex molecules. wikipedia.orgharvard.edulibretexts.org For the target molecule, a possible route is the coupling of a nitropyridylstannane with a halopyridine.

Table 2: Comparison of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Low toxicity, commercial availability of reagents | Potential for catalyst inhibition by N-heterocycles |

| Negishi | Organozinc | High reactivity, good functional group tolerance | Moisture sensitivity of organozinc reagents |

| Stille | Organotin | High functional group tolerance, stable reagents | Toxicity of tin compounds |

The introduction of a nitro group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. researchgate.net

Electrophilic Nitration: Direct nitration of pyridine typically requires harsh conditions, such as treatment with fuming nitric acid and sulfuric acid at high temperatures, and often results in low yields of the 3-nitropyridine. researchgate.netresearchgate.net For a pre-formed 5-(pyridin-3-yl)pyridine, nitration would likely occur on the more activated ring, but regioselectivity could be an issue. Milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, have been developed to improve yields and selectivity. semanticscholar.orgrsc.org

Nucleophilic Nitration: An alternative approach is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group. For instance, a 2-halopyridine derivative can react with a nitrite (B80452) salt, although this is less common for the synthesis of nitropyridines. More synthetically useful is the reaction of pyridines with dinitrogen pentoxide (N₂O₅), which can lead to the formation of nitropyridines through a mechanism that is not a direct electrophilic substitution. researchgate.netresearchgate.net

A one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) has been reported involving the nitration of 2-aminopyridine (B139424) followed by diazotization and hydrolysis, which could potentially be adapted. google.comsemanticscholar.org

This approach involves building one of the pyridine rings from acyclic precursors. nih.gov A well-known method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound, an active methylene (B1212753) compound, and ammonia (B1221849) or an ammonia derivative. advancechemjournal.com To synthesize this compound, a strategy could involve a precursor already containing the pyridin-3-yl moiety.

Another strategy is the three-component ring transformation (TCRT), where a highly reactive pyridone derivative can react with a ketone and a nitrogen source like ammonia to form a new pyridine ring. nih.gov For example, a dinitropyridone can react with a ketone containing a pyridine substituent to construct the desired bipyridine framework. nih.gov

Table 3: Common Precursors for Pyridine Ring Synthesis

| Synthetic Strategy | Key Precursors |

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia source |

| Krohnke Pyridine Synthesis | Pyridinium salt, α,β-Unsaturated ketone, Ammonium acetate |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone, Ammonia |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone |

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridyl-Pyridyl Linkages

Synthesis of this compound via Functional Group Interconversions

Functional group interconversions represent a powerful strategy for the synthesis of complex molecules like this compound. This approach involves the transformation of existing functional groups within a precursor molecule to achieve the desired final structure.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be introduced and subsequently transformed to facilitate the construction of the target molecule.

One common strategy involves the nitration of a pre-assembled bipyridine scaffold. For instance, the nitration of a suitable 3-aminopyridine (B143674) derivative can be a key step. A process for preparing 2-nitro-3-aminopyridine involves the reaction of 3-aminopyridine with phosgene (B1210022) or urea (B33335) to form N,N'-di-(3-pyridyl)-urea. This intermediate is then nitrated using nitric acid or a mixture of nitric and sulfuric acid to yield N,N'-di-(2-nitro-3-pyridyl)-urea, which upon hydrolysis, gives 2-nitro-3-aminopyridine. google.com The conditions for the nitration step, such as temperature and molar ratios of reactants, are crucial for achieving good yields and selectivity. google.com

Another approach involves the modification of a pre-existing nitropyridine. For example, 2-chloro-5-nitropyridine can serve as a starting material. nih.gov The nitro group in this compound activates the pyridine ring for nucleophilic substitution, allowing for the introduction of various substituents. Subsequent reactions can then be employed to construct the pyridin-3-yl moiety.

The reduction of the nitro group to an amino group is another important transformation. This can be achieved using various reducing agents, such as Pd-C/HCOONH4 in methanol. nih.gov This transformation is often a key step in the synthesis of more complex derivatives and biologically active molecules. nih.govorgsyn.org

| Transformation | Reagents and Conditions | Intermediate/Product | Reference |

| Nitration | HNO3 or HNO3/H2SO4, 50-70°C | N,N'-di-(2-nitro-3-pyridyl)-urea | google.com |

| Hydrolysis | Excess water with a polar solvent or inorganic base in aqueous C1-C4-alcohol | 2-nitro-3-aminopyridine | google.com |

| Reduction of Nitro Group | Pd-C/HCOONH4, Methanol, Reflux | 5-aminopyridine derivative | nih.gov |

Modifications of the Pyridin-3-yl Moiety

The pyridin-3-yl group can be introduced or modified through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for forming the C-C bond between the two pyridine rings. This reaction typically involves the coupling of a pyridine-based boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

For instance, a bromo-substituted nitropyridine, such as 2-bromo-3-nitro-5-methylpyridine, can be coupled with a pyridin-3-ylboronic acid derivative. The synthesis of 2-bromo-3-nitro-5-methylpyridine itself can be achieved by treating 2-hydroxy-5-methyl-3-nitropyridine (B188116) with phosphorus(V) oxybromide. chemicalbook.com

Alternatively, a three-component ring transformation (TCRT) offers a convergent approach. In this method, a dinitropyridone can react with a ketone and ammonia to form a nitropyridine. nih.gov By selecting an appropriate ketone that incorporates the pyridin-3-yl structure or a precursor to it, the target molecule could potentially be assembled in a single step.

Mechanistic Studies of Synthetic Pathways Towards this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new reactions.

Reaction Intermediates and Transition State Analysis

The synthesis of nitropyridines often proceeds through distinct intermediates. In the nitration of N,N'-di-(3-pyridyl)-urea, the formation of the N,N'-di-(2-nitro-3-pyridyl)-urea intermediate is a key step before the final hydrolysis to the aminonitropyridine. google.com

In reactions involving nucleophilic substitution on nitropyridines, Meisenheimer-type intermediates are often proposed. These are adducts formed by the attack of a nucleophile on the electron-deficient pyridine ring. The stability of these intermediates can influence the reaction rate and regioselectivity.

For ring transformation reactions, the mechanism can be more complex. For example, the reaction of dinitropyridone with ketones and ammonia is thought to proceed through a series of addition and cyclization steps, where the initial nucleophilic attack of the enolate from the ketone on the pyridone ring is a critical step. nih.gov

Theoretical calculations and experimental studies can provide insights into the transition states of these reactions. For instance, in the rearrangement of 2-nitraminopyridine derivatives, it has been shown that the reaction follows second-order kinetics and involves the production of free nitronium ions, suggesting a mechanism different from a simple intramolecular rearrangement for some substrates. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted pyridines. In the nitration of substituted pyridines, the position of the incoming nitro group is directed by the existing substituents. For example, in the nitration of 2-aminopyridine, the major product is typically the 5-nitro derivative, with the 3-nitro isomer being formed in much smaller amounts. orgsyn.org This is due to the directing effect of the amino group.

In nucleophilic aromatic substitution reactions on nitropyridines, the position of attack is governed by the activating effect of the nitro group. For instance, in 2-chloro-5-nitropyridine, nucleophilic attack preferentially occurs at the 2-position, para to the nitro group. researchgate.net

In cross-coupling reactions, the regioselectivity is determined by the position of the leaving group (e.g., halogen) and the boronic acid group. The use of specific ligands and reaction conditions can also influence the regioselectivity.

While the synthesis of this compound itself does not involve the creation of a stereocenter, the principles of stereoselectivity become important when considering the synthesis of its chiral derivatives. For example, in the asymmetric Michael addition of nitroalkenes, the use of chiral organocatalysts can lead to high levels of enantioselectivity and diastereoselectivity through the formation of specific transition states stabilized by hydrogen bonding. researchgate.net Similarly, in the asymmetric synthesis of piperidines from pyridine, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can provide high enantioselectivity. nih.gov

| Reaction Type | Factor Influencing Selectivity | Observed Outcome | Reference |

| Electrophilic Nitration | Directing effect of existing substituents | Nitration of 2-aminopyridine yields mainly the 5-nitro isomer. | orgsyn.org |

| Nucleophilic Aromatic Substitution | Activating effect of the nitro group | Nucleophilic attack on 2-chloro-5-nitropyridine occurs at the 2-position. | researchgate.net |

| Asymmetric Catalysis | Chiral catalyst and transition state stabilization | High enantioselectivity in Michael additions and carbometalations. | researchgate.netnih.gov |

Reactivity and Chemical Transformations of 2 Nitro 5 Pyridin 3 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the 2-Nitropyridine (B88261) Ring System

The 2-nitropyridine scaffold is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of the nitro group at the C2-position, coupled with the electron-deficient nature of the pyridine (B92270) ring, renders the ring susceptible to attack by nucleophiles.

Substitutions at the C2-Nitro Position

The nitro group at the C2-position of a pyridine ring is an effective leaving group in SNAr reactions. The nitrogen atom within the pyridine ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly when the attack occurs at the C2 or C4 positions. This stabilization facilitates the displacement of the nitro group by a variety of nucleophiles. nih.govclockss.org

While specific studies on 2-Nitro-5-(pyridin-3-yl)pyridine are not extensively documented, the reactivity can be inferred from analogous nitropyridine systems. For instance, other 2-nitropyridines have been shown to react with amines and other nucleophiles to yield substituted pyridine derivatives. nih.govresearchgate.net It is anticipated that this compound would undergo similar transformations.

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous Nitropyridine Systems

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines | 2-(Dialkylamino)-5-methyl-3-nitropyridine derivatives | nih.gov |

| 2-Chloro-5-nitropyridine (B43025) | Hydroxyl Compounds | 2-Alkoxy-5-nitropyridine derivatives | nih.gov |

Substitutions at the C5-Pyridyl Position

The displacement of a pyridyl group via an SNAr mechanism is not a commonly observed transformation. The carbon-carbon bond connecting the two pyridine rings is strong, and the pyridyl anion that would be formed is not a particularly stable leaving group. Therefore, nucleophilic substitution at the C5-position involving the cleavage of the pyridyl moiety is considered unlikely under typical SNAr conditions.

Reductive Chemistry of the Nitro Group in this compound

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its susceptibility to reduction. A wide range of products can be accessed from the nitro group, with the amino group being the most common.

Formation of Amino and Diazene Derivatives

The reduction of the nitro group in this compound is expected to readily produce 5-(pyridin-3-yl)pyridin-2-amine. This transformation is a cornerstone of nitroarene chemistry. prepchem.com The reaction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. While these intermediates are usually transient, under specific conditions, they can be isolated or can react further. For example, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy derivatives, which can be further reduced to azo (diazene) and hydrazo compounds, and finally to the amine. However, direct reduction to the amine is the most frequent outcome.

The formation of 2-aminopyridine (B139424) derivatives from their nitro precursors is a well-established synthetic route. nih.govnih.govorgsyn.org For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) using reduced iron yields 2,3-diamino-5-bromopyridine. orgsyn.org Biocatalytic methods using nitroreductase enzymes have also been developed for the selective reduction of nitropyridines to their corresponding anilines. researchgate.netnih.gov

Catalytic Hydrogenation and Hydride Reductions

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. google.com A variety of catalysts are effective, with palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel being the most common. The reaction is typically carried out under an atmosphere of hydrogen gas. nih.gov

Alternative methods include the use of metals in acidic media, such as iron in acetic acid or tin and zinc in hydrochloric acid. orgsyn.org These methods are robust and widely used in laboratory settings. The reduction of pyridine derivatives using samarium diiodide in the presence of water has also been reported. clockss.org

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reagent | Conditions | Typical Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature | Amine | nih.gov |

| Fe, HCl or CH₃COOH | Reflux | Amine | orgsyn.org |

| SnCl₂, HCl | Room temperature or heating | Amine | |

| Na₂S₂O₄ | Aqueous solution | Amine |

Electrophilic Reactivity of the Pyridin-3-yl Moiety

Pyridine itself is an electron-deficient aromatic system and is therefore generally resistant to electrophilic aromatic substitution (EAS). youtube.comslideshare.net The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, a deactivation that is often compared to that of nitrobenzene. When EAS does occur, it is typically under harsh conditions and substitution is directed to the C3 (and C5) position, which is the least deactivated position. slideshare.netquora.com

In the case of this compound, the first pyridine ring is strongly deactivated by the C2-nitro group. The second ring, the pyridin-3-yl moiety, is also deactivated but is expected to be more susceptible to electrophilic attack than the nitropyridine ring. Within the pyridin-3-yl ring, electrophilic attack would be predicted to occur at the positions that are least influenced by the deactivating nitrogen atom, primarily the C5' and to a lesser extent the C2' and C4' positions. However, achieving selective electrophilic substitution on this system would be challenging and would likely require forcing conditions, which could lead to a mixture of products or degradation. rsc.orgmasterorganicchemistry.com

The direct nitration of pyridines often requires severe conditions and gives low yields. researchgate.netresearchgate.net More effective methods for the functionalization of pyridines often involve the N-oxide, which activates the ring towards both electrophilic and nucleophilic attack at different positions. youtube.com

Radical Reactions Involving the this compound Core

Currently, there is a lack of specific documented research on the radical reactions involving the this compound core. However, the general reactivity of nitroaromatic compounds suggests that this molecule could participate in radical-mediated transformations. Nitroarenes are known to undergo reduction to form nitro radical anions, which are key intermediates in various chemical and biological processes. While these radical anions are generally unreactive as damaging species, they can act as single-electron reductants. It is plausible that under appropriate reductive conditions, or through photochemically induced single-electron transfer, the nitro group of this compound could be transformed into other functional groups or initiate cyclization reactions. Further investigation is required to explore and characterize the specific radical reaction pathways available to this compound.

Metalation and Further Functionalization of this compound

The metalation of pyridine rings is a powerful tool for their functionalization. The presence of the electron-withdrawing nitro group in this compound deactivates the pyridine ring to which it is attached towards electrophilic attack but can facilitate nucleophilic substitution and metalation at specific positions.

Directed ortho-metalation (DoM) is a common strategy for the functionalization of substituted pyridines. In the case of this compound, the directing effect of the pyridyl substituent and the nitro group would influence the regioselectivity of deprotonation by strong bases like organolithium reagents or lithium amides. However, the strong electron-withdrawing nature of the nitro group can also lead to side reactions, such as addition of the metalating agent to the electron-deficient ring.

An alternative to direct deprotonation is halogen-metal exchange, which offers a milder route to organopyridine intermediates. Should a halogenated derivative of this compound be available, treatment with an organolithium or Grignard reagent could generate a metalated species ready for subsequent reaction with various electrophiles.

Transformations Leading to Polyheterocyclic Systems

The structure of this compound serves as a scaffold for the construction of more complex, fused polyheterocyclic systems. The nitro group, in particular, is a versatile functional group that can be transformed to facilitate cyclization reactions.

One common strategy involves the reduction of the nitro group to an amino group. The resulting 2-Amino-5-(pyridin-3-yl)pyridine is a valuable intermediate. The newly formed amino group, in conjunction with the adjacent pyridine nitrogen, can participate in condensation reactions with various bifunctional reagents to form fused five- or six-membered heterocyclic rings. For instance, reaction with α-haloketones could lead to the formation of imidazopyridine derivatives, while reaction with β-dicarbonyl compounds could yield pyridopyrimidine structures.

Another approach involves the activation of positions on the pyridine rings for intramolecular cyclization. For example, if a suitable functional group is introduced on the second pyridine ring (the one without the nitro group), it could potentially react with the nitro-bearing ring or a derivative thereof.

Furthermore, cycloaddition reactions represent a powerful method for the synthesis of polyheterocyclic systems. While the electron-deficient nature of the nitro-substituted pyridine ring makes it a poor diene in Diels-Alder reactions, it can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloadditions, respectively. For instance, reaction with a suitable diene could lead to the formation of a fused cyclohexene (B86901) ring, which could be further elaborated. Similarly, 1,3-dipolar cycloaddition with species like azides or nitrile oxides could be employed to construct five-membered heterocyclic rings fused to the pyridine core.

Although specific examples of the transformation of this compound into polyheterocyclic systems are not detailed in the available literature, the known reactivity of nitropyridines and bipyridines provides a strong basis for the feasibility of such synthetic routes.

Advanced Spectroscopic and Structural Characterization of 2 Nitro 5 Pyridin 3 Yl Pyridine and Derivatives

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure and bonding within a compound. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a fingerprint spectrum is obtained that is unique to its structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For 2-Nitro-5-(pyridin-3-yl)pyridine, the FT-IR spectrum is expected to be dominated by vibrations associated with the nitro group and the two pyridine (B92270) rings.

The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The positions of these bands are sensitive to the electronic environment. In aromatic nitro compounds, the asymmetric stretch usually appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. The presence of the electron-withdrawing nitro group also influences the vibrations of the pyridine ring to which it is attached.

The pyridine rings give rise to a complex series of absorptions. The C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine rings produce a set of characteristic bands in the 1400-1600 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending vibrations are also expected at lower frequencies. For instance, studies on related nitropyridine derivatives, such as 2-chloro-5-nitropyridine (B43025), provide a basis for assigning these vibrational modes. researchgate.net The analysis of pyridine adsorption on surfaces has also contributed to understanding the vibrational modes of the pyridine ring. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretching | 3000 - 3100 | Pyridine Rings |

| Asymmetric NO₂ Stretching | 1500 - 1570 | Nitro Group |

| C=C and C=N Stretching | 1400 - 1600 | Pyridine Rings |

| Symmetric NO₂ Stretching | 1300 - 1370 | Nitro Group |

| C-N Stretching | 1200 - 1300 | Nitro Group & Pyridine Rings |

| In-plane C-H Bending | 1000 - 1200 | Pyridine Rings |

| Out-of-plane C-H Bending | 700 - 900 | Pyridine Rings |

Note: The exact frequencies can vary depending on the solid-state packing, solvent, and temperature.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule.

For this compound, Raman spectroscopy is effective in characterizing the vibrations of the pyridine rings and the C-N bond of the nitro group. The symmetric stretching vibration of the nitro group is often a strong and sharp band in the Raman spectrum. The ring breathing modes of the pyridine rings, which involve the symmetric expansion and contraction of the rings, are also typically strong in the Raman spectrum and are sensitive to substitution. Studies on pyridine and its derivatives under various conditions have established a detailed understanding of their Raman spectra. aps.org For example, the ring breathing mode in pyridine is observed around 990 cm⁻¹. In substituted pyridines, the frequency of this mode can shift, providing information about the nature and position of the substituents. Research on related compounds like 2-chloro-5-nitropyridine has utilized Raman spectroscopy to complement FT-IR data for a comprehensive vibrational analysis. researchgate.net

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| C-H Stretching | 3000 - 3100 | Pyridine Rings |

| Ring Stretching | 1550 - 1650 | Pyridine Rings |

| Symmetric NO₂ Stretching | 1300 - 1370 | Nitro Group |

| Ring Breathing | 980 - 1050 | Pyridine Rings |

| Ring Deformation | 600 - 800 | Pyridine Rings |

Note: Raman intensities are dependent on the change in polarizability during the vibration.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and three-dimensional structure of molecules in solution and in the solid state. It relies on the magnetic properties of atomic nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the complete molecular structure of complex molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for connecting different fragments of the molecule, such as the two pyridine rings and the nitro group. For instance, correlations between the protons on one pyridine ring and the carbons of the other would definitively establish the connectivity between the two rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, such as the dihedral angle between the two pyridine rings.

The synthesis and characterization of various pyridine derivatives often rely on these advanced NMR techniques to confirm their structures. researchgate.netnih.gov

Solid-state NMR (ssNMR) provides valuable structural information for materials that are insoluble or for studying the structure in their native solid form, including both crystalline and amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization. Furthermore, ssNMR can probe the local environment and packing of molecules in the solid state. Studies on the adsorption of pyridine on various materials using solid-state NMR have demonstrated the utility of this technique in understanding intermolecular interactions. chemrxiv.orgrsc.org

X-ray Crystallography for Absolute Structure and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is obtained that can be used to calculate the electron density map of the molecule and thus determine the positions of all atoms with high precision.

For this compound, a single-crystal X-ray diffraction study would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact dihedral angle between the two pyridine rings in the solid state.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable).

The structural characterization of related nitropyridine derivatives has been successfully achieved using X-ray crystallography, revealing details about their molecular conformation and intermolecular interactions. nih.gov The synthesis of various bipyridine derivatives has also been followed by X-ray structural analysis to confirm their structures. osti.gov

Single Crystal X-ray Diffraction for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

While specific crystallographic data for this compound is not available in the cited literature, a representative set of expected molecular geometry parameters, based on analyses of similar nitropyridine-containing compounds, is presented below. rcsb.orgacs.org

Interactive Table 1: Representative Molecular Geometry Parameters for this compound. Note: The following data are illustrative, derived from crystallographic studies on analogous structures, and represent expected values for this compound.

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

| C-N (nitro) | 1.48 | O-N-O | 124.5 |

| N-O (nitro) | 1.22 | C-N-O | 117.8 |

| C-C (inter-ring) | 1.49 | C-C-N (pyridine) | 123.0 |

| C=N (pyridine) | 1.34 | C-C-C (pyridine) | 118.5 |

| C=C (pyridine) | 1.39 | C-C(inter-ring)-C | 120.0 |

Supramolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Supramolecular chemistry involves the study of non-covalent interactions that dictate how molecules organize in the solid state. These forces, while weaker than covalent bonds, are crucial in determining the crystal packing, physical properties, and even the functionality of materials.

π-π Stacking: The presence of two aromatic pyridine rings in this compound makes it a prime candidate for π-π stacking interactions. sapub.org These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap. The electron-withdrawing nitro group can polarize the pyridine ring it is attached to, potentially leading to electron-rich/electron-poor (quadrupole-driven) stacking arrangements, which are often more stable than simple stacked or T-shaped configurations. acs.orgelsevierpure.com In related crystal structures, such stacking is a dominant feature, often organizing the molecules into columns or layers. mdpi.comcdnsciencepub.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insight into its electronic structure and photophysical behavior.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption spectrum is typically characterized by distinct bands corresponding to specific electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions and are expected to appear in the UV region (around 250-300 nm) for the pyridyl systems. miamioh.edu

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyridine rings or the oxygen atoms of the nitro group) to a π* antibonding orbital. These bands are generally less intense than π → π* transitions and appear at longer wavelengths, potentially extending into the visible region, which can impart color to the compound. The presence of the nitro group, a strong chromophore, is expected to cause a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted bipyridine parent structure.

Interactive Table 2: Representative UV-Vis Absorption Data for Nitropyridine Derivatives in Solution. Note: The following data are illustrative of typical absorption maxima observed for nitropyridine-based compounds in a solvent like ethanol.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~270 | ~15,000 | π → π* (pyridine rings) |

| ~340 | ~3,000 | n → π* / Intramolecular Charge Transfer |

Fluorescence and Phosphorescence Studies

Luminescence spectroscopy measures the emission of light from a molecule as it relaxes from an electronically excited state.

Fluorescence: This process involves rapid emission (nanoseconds) from the lowest singlet excited state (S₁) to the ground state (S₀). While many pyridyl derivatives are known to be fluorescent, the presence of a nitro group often leads to quenching of fluorescence. The nitro group can promote efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, thus decreasing or eliminating fluorescence quantum yield.

Phosphorescence: This is emission from a triplet excited state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds). The nitro group can enhance intersystem crossing (S₁ → T₁), potentially populating the triplet state efficiently. Therefore, it is possible that this compound or its derivatives could exhibit phosphorescence, particularly at low temperatures where non-radiative decay from the triplet state is minimized. mdpi.com

Specific fluorescence or phosphorescence studies on this compound have not been reported in the reviewed literature, and experimental investigation would be necessary to determine its emissive properties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. Its primary functions in characterization are twofold:

Molecular Formula Confirmation: HRMS can determine the mass of the molecular ion with sufficient precision (typically to four or five decimal places) to allow for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₁₁H₈N₃O₂ (the PubChem entry lists C11H9N3O2 for the neutral molecule, but here we consider the radical cation). The calculated exact mass of its protonated molecular ion [M+H]⁺ would be compared to the experimentally measured value to confirm the formula.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a fragmentation pattern is generated that serves as a structural fingerprint. For this compound, characteristic fragmentation pathways for nitroaromatic compounds would be expected. This includes the loss of neutral fragments such as NO₂ (loss of 46 Da), NO (loss of 30 Da), and CO. Subsequent fragmentation would involve the cleavage of the bond between the two rings or the breakdown of the pyridine rings themselves.

Interactive Table 3: Plausible HRMS Fragmentation Pattern for this compound. Note: The following table lists hypothetical but structurally plausible fragments for the molecular ion [C₁₁H₈N₃O₂]⁺• (m/z = 214.059). The fragmentation of nitroaromatics can be complex.

| m/z (calculated) | Proposed Fragment Ion | Neutral Loss |

| 184.048 | [C₁₁H₈N₂O]⁺• | NO |

| 168.058 | [C₁₁H₈N₂]⁺• | NO₂ |

| 156.053 | [C₁₀H₈N₂]⁺• | NO + CO |

| 140.053 | [C₁₀H₆N]⁺ | NO₂ + HCN |

| 78.032 | [C₅H₄N]⁺ | C₆H₄NO₂ |

Computational and Theoretical Investigations of 2 Nitro 5 Pyridin 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of 2-Nitro-5-(pyridin-3-yl)pyridine. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org This approach calculates the electron density to determine the energy of the system. For molecules like this compound, DFT methods, such as B3LYP, combined with a basis set like 6-31G(d,p), are employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. nih.gov The process involves iteratively adjusting the positions of the atoms until the forces on them are minimized. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Interactive Data Table: Optimized Geometrical Parameters (Predicted)

| Parameter | Bond/Atoms | Value |

| Bond Length | C-N (Pyridine 1) | 1.34 Å |

| Bond Length | C-C (Pyridine 1) | 1.39 Å |

| Bond Length | C-N (Nitro Group) | 1.48 Å |

| Bond Length | N-O (Nitro Group) | 1.22 Å |

| Bond Length | C-C (Inter-ring) | 1.49 Å |

| Bond Angle | C-N-C (Pyridine 1) | 117° |

| Bond Angle | C-C-N (Pyridine 2) | 123° |

| Bond Angle | O-N-O (Nitro Group) | 125° |

| Dihedral Angle | C-C-C-C (Inter-ring) | 35° |

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. mdpi.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. mdpi.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. irjweb.com This energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the pyridine (B92270) rings will primarily influence the HOMO level. DFT calculations are instrumental in predicting these orbital energies and the resulting energy gap. niscpr.res.in

Interactive Data Table: Frontier Orbital Energies (Predicted)

Note: This data is illustrative. Actual values would be obtained from specific DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap | 4.45 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential, typically colored red, indicate areas rich in electrons and are susceptible to electrophilic attack. researchgate.net In contrast, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the ESP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring not adjacent to the nitro group. These areas represent the centers of negative charge. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the nitro group, indicating their susceptibility to nucleophilic interaction.

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. derpharmachemica.com Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and torsional motions. nih.gov By comparing the predicted spectrum with experimental data, the molecular structure can be confirmed and the vibrational modes can be assigned. derpharmachemica.com

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results, including the absorption wavelength (λmax) and oscillator strength, provide insight into the electronic structure and can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule.

Applications and Advanced Research Directions of 2 Nitro 5 Pyridin 3 Yl Pyridine

Utility as a Synthon in Complex Organic Synthesis

As a synthetic intermediate, or synthon, 2-nitro-5-(pyridin-3-yl)pyridine offers reactive sites that can be selectively manipulated to construct intricate molecular frameworks. The nitro group and the pyridine (B92270) rings provide handles for a variety of chemical transformations.

Precursor for Nitrogen-Containing Polyheterocyclic Compounds

The synthesis of complex, multi-ring heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and nitropyridines are valuable precursors in this context. nih.gov The this compound scaffold is well-suited for constructing polyheterocyclic compounds due to the reactivity of the nitro-substituted ring. mdpi.commdpi.comnih.gov

The nitro group is a versatile functional group; it can be reduced to an amino group, which can then participate in cyclization reactions to form new fused rings. For instance, the reduction of the nitro group to an amine is a key step in creating acyclic phosphonate (B1237965) nucleotide analogs from 2-chloro-3-nitropyridine (B167233). nih.gov This amino group can then be used to build additional heterocyclic rings, such as azole frameworks. nih.gov Furthermore, the nitro group in nitropyridines can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles and subsequent ring-closing steps. nih.govyoutube.comyoutube.com This reactivity allows for the regioselective synthesis of complex structures. For example, in reactions with sulfur nucleophiles, the 3-nitro group can be selectively substituted even in the presence of other potential leaving groups. nih.gov This selective functionalization is a powerful tool for the controlled assembly of polyheterocyclic systems.

Methodologies like the Ugi-Zhu three-component reaction (UZ-3CR) followed by cascade sequences are employed to create novel pyrrolo[3,4-b]pyridin-5-ones from pyridine-based precursors, highlighting a strategy that could be adapted for derivatives of this compound. mdpi.com

Building Block for Macrocyclic and Supramolecular Architectures

The rigid, angular geometry of the bipyridyl unit in this compound makes it an excellent building block for the construction of macrocycles and more complex supramolecular structures. researchgate.netnih.gov Pyrrolic macrocycles, for example, are often prepared from functionalized 2,2'-bipyrrole (B130514) building blocks. nih.gov Similarly, the pyridyl-pyridine linkage provides a defined structural element for creating large, ring-based molecules known as pyridinophanes. nih.gov

The synthesis of these macrocycles often involves the strategic reaction of bifunctional precursors. The presence of the electron-withdrawing nitro group on one of the pyridine rings significantly influences the electronic properties and potential binding capabilities of the resulting macrocycle. nih.gov Research has demonstrated the synthesis of 12-membered tetra-aza macrocyclic pyridinophanes bearing various electron-withdrawing groups, including a nitro group (NO2). nih.gov The synthesis of such compounds lays the groundwork for creating new macrocyclic systems with tailored electronic and metal-binding properties. nih.govclockss.org

Application in Coordination Chemistry and Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to a wide range of transition metals to form stable complexes. wikipedia.orgsemanticscholar.orgresearchgate.net The this compound molecule, with its two nitrogen-containing aromatic rings, functions as a bidentate ligand, similar to the classic 2,2'-bipyridine. wikipedia.org

Ligand Design for Metal Complexation with Transition Metals (e.g., Pd(II) complexes)

The two pyridine rings in this compound can chelate to a metal center, forming a stable ring structure. This bidentate coordination is common for a wide variety of transition metals, including but not limited to nickel(II), copper(I), silver(I), and palladium(II). nih.govjscimedcentral.com The coordination chemistry of pyridine-based ligands with Pd(II) is particularly well-studied. nih.govacs.org Typically, these form square-planar complexes with general formulas such as [PdL₂Y₂] or [PdL₄]²⁺, where L represents the pyridine ligand and Y is an anion like chloride. nih.govacs.org

| Complex General Formula | Geometry | Ligand Type | Key Feature | Reference |

|---|---|---|---|---|

| [PdL₂Cl₂] | Square-Planar | Monosubstituted Pyridines | Catalytic efficiency often correlates with ligand basicity. | nih.govacs.org |

| PdL₄₂ | Square-Planar | Functionalized Pyridines | Ligand functionalization (EWG/EDG) alters physicochemical properties. | nih.govacs.org |

| LPdCl | Pincer-mode | Mixed Phosphine-Pyridine-Iminophosphorane | Demonstrates the versatility of pyridine cores in multidentate ligands. | rsc.org |

Catalytic Roles of this compound Derived Complexes in Organic Reactions

Palladium(II) complexes featuring pyridine-based ligands are effective precatalysts for a variety of important organic transformations, most notably carbon-carbon bond-forming reactions. nih.govacs.org The catalytic activity of these complexes is influenced by factors such as the basicity and steric properties of the pyridine ligand. acs.org

Complexes derived from ligands similar to this compound have demonstrated high efficiency in cornerstone reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org These reactions are fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. For instance, a range of Pd(II) complexes with substituted pyridine ligands have been shown to provide excellent yields (>90%) in the Suzuki-Miyaura coupling of iodobenzene (B50100) with phenylboronic acid. nih.gov The electron-withdrawing nitro group on the this compound ligand would be expected to modulate the electronic environment of the palladium center, thereby influencing its catalytic performance.

Beyond cross-coupling, palladium complexes with pyridine ligands have been utilized as catalysts for carbonylation and reduction reactions of nitro compounds. nih.govacs.org

| Reaction Type | Example Substrates | Catalyst Type | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides and Boronic acids | [PdL₂Cl₂] | Forms C-C bonds; fundamental in drug discovery. | nih.govacs.org |

| Heck Coupling | Aryl halides and Alkenes | [PdL₂Cl₂] | Forms substituted alkenes. | nih.gov |

| Carbonylation of Nitro Compounds | Nitrobenzene | [PdL₂Cl₂] | Converts nitro groups to carbamates. | nih.govacs.org |

| Reduction of Nitro Compounds | Aromatic Nitro Compounds | Pd(II) Complexes with Pyridines | Reduces nitro groups to amines using CO/H₂O. | nih.gov |

Development in Functional Materials

Nitropyridines and their derivatives are recognized as promising candidates for the development of advanced functional materials, particularly in the realm of optics and electronics. nih.govnih.gov The combination of a nitro group (a strong electron acceptor) and an aromatic system can lead to materials with interesting photophysical properties. nih.gov

The introduction of a nitro group into the pyridine ring facilitates functionalization that can be used to create fluorescent molecules. nih.gov For example, 2-(2-arylvinyl)pyridines are known to be fluorescent, and the strategic introduction of substituents can tune their emission properties. nih.gov Research into 2-alkenyl-3-nitropyridines has shown that the combination of these groups can lead to molecules with large Stokes shifts, a desirable property for various applications including bio-imaging and sensors. nih.gov

Furthermore, metal complexes derived from ligands related to this compound have been investigated for use in optoelectronic devices. Platinum(II) complexes featuring cyclometalating ligands based on an imidazopyridine motif—synthesized from 2-chloro-3-nitropyridine precursors—have been shown to be phosphorescent emitters. acs.org These complexes are candidates for organic light-emitting diodes (OLEDs), emitting light in the green-blue region with significant quantum yields. acs.org The electronic properties imparted by the precursor's structure are crucial for achieving efficient light emission. acs.org

Organic Electronic Materials and Optoelectronic Devices

There is no specific research data available on the use of this compound in organic electronic materials or optoelectronic devices. While the electron-deficient nature imparted by the nitro group on the bipyridine structure could theoretically be useful for creating n-type organic semiconductors or for tuning the energy levels in charge-transfer materials, no experimental studies, such as measurements of electron mobility, LUMO/HOMO energy levels, or performance in devices like OLEDs or organic photovoltaics (OPVs), have been published for this specific compound.

pH-Responsive Probes and Chemical Sensors

The pyridine nitrogen atoms in the bipyridine structure offer potential sites for protonation, which could lead to changes in fluorescence or absorption, a key mechanism for pH sensors. However, no studies have been found that characterize this compound as a pH-responsive probe or as a selective sensor for any specific analyte. Research in this area has focused on other functionalized pyridine and bipyridine molecules.

Research in Chromophores and Dyes

The combination of a bipyridine system with a nitro group constitutes a donor-acceptor-type structure, which is a common motif for chromophores. This could result in interesting photophysical properties, such as solvatochromism. Nevertheless, there are no available detailed studies on the absorption, emission, or quantum yields of this compound, nor its application as a dye.

Exploration in Supramolecular Chemistry and Crystal Engineering

Self-Assembly Processes Driven by Intermolecular Forces

Bipyridine units are excellent candidates for directing self-assembly through metal coordination or hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors. While the principles of supramolecular chemistry suggest that this compound could form ordered structures through such interactions, there are no published reports detailing its self-assembly behavior or the specific intermolecular forces that would govern such processes.

Design of Crystalline Frameworks with Specific Functions

The creation of functional crystalline frameworks, such as metal-organic frameworks (MOFs) or co-crystals, often relies on ligands like bipyridine derivatives. These frameworks can be designed for applications in gas storage, catalysis, or sensing. There is, however, no documented research on the use of this compound as a ligand or co-former in the engineering of such crystalline materials. No crystal structures for this compound or its complexes are available in the primary crystallographic databases.

Conclusion and Future Research Perspectives for 2 Nitro 5 Pyridin 3 Yl Pyridine

Summary of Current Research Landscape and Key Achievements

The current body of research primarily positions 2-Nitro-5-(pyridin-3-yl)pyridine as a valuable synthetic building block. Its synthesis is most notably achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halopyridine, such as 5-bromo-2-nitropyridine (B47719) or 2-chloro-5-nitropyridine (B43025), with a pyridinylboronic acid. nih.govresearchgate.netorganic-chemistry.orgnih.govharvard.edu The Suzuki coupling is favored for its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds efficiently. researchgate.netorganic-chemistry.org

A key achievement in the landscape of this compound's chemistry is its role as a precursor to other functionalized bipyridines. The nitro group is a versatile functional handle that can be readily reduced to an amino group, yielding 2-amino-5-(pyridin-3-yl)pyridine. prepchem.comorgsyn.org This resulting amine serves as a crucial intermediate for constructing more complex molecular architectures, including those with potential pharmacological activity. nih.govnih.gov Pyridine (B92270) and its derivatives are known to be core components in a variety of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. smolecule.comglobalresearchonline.netmdpi.comijnrd.orgnih.gov The synthesis of this compound, therefore, represents a critical step in accessing these more complex and potentially therapeutic molecules.

Identification of Unexplored Research Avenues and Challenges

Despite its utility as a synthetic intermediate, the direct biological or material properties of this compound remain largely unexplored. A significant research gap exists in the systematic evaluation of its own bioactivity. While pyridine derivatives are known for their potential antimicrobial and antiviral properties, specific studies on this compound are lacking. smolecule.commdpi.com Future investigations should focus on screening this compound against various pathogens and cell lines to determine if it possesses any intrinsic therapeutic potential.

A primary challenge lies in the optimization of its synthesis. While Suzuki coupling is effective, developing more sustainable and efficient "green" synthetic methodologies would be a valuable contribution. researchgate.net This could involve exploring solvent-free reaction conditions or utilizing more environmentally benign catalysts. nih.gov Furthermore, expanding the repertoire of reactions from this compound is a key avenue. Research could delve into the reactivity of the pyridine rings themselves, exploring further functionalization beyond the reduction of the nitro group to create a wider library of derivatives. The development of one-pot multicomponent reactions for the synthesis of related pyridine derivatives could also provide a more efficient route to novel compounds. nih.govnih.gov

Another challenge is the limited data on its physicochemical properties. Detailed characterization of its properties, such as its electronic structure and solid-state packing, could provide insights for its application in materials science, for instance, in the development of coordination polymers or functional organic materials. smolecule.com

Broader Impact and Future Directions in Pyridine Chemical Research

The study of this compound contributes significantly to the broader field of pyridine chemistry. Pyridine rings are fundamental heterocyclic structures in medicinal chemistry, and developing synthetic routes to novel substituted bipyridines is of great importance. globalresearchonline.netijnrd.orgnih.gov Research on this compound provides a practical pathway to a class of molecules that are otherwise challenging to synthesize.

Future directions in pyridine chemical research involving this compound are multifaceted. In medicinal chemistry, it can serve as a scaffold for the development of new drugs. The bipyridine structure is a known pharmacophore, and by modifying the substituents, it may be possible to design potent and selective inhibitors for various biological targets, such as kinases or other enzymes. nih.govchemicalbook.com

In the realm of materials science, this compound and its derivatives could be explored as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the pyridine rings are excellent coordination sites for metal ions, and the rigid bipyridine backbone could lead to materials with interesting porous, catalytic, or photoluminescent properties.

Furthermore, the exploration of this compound's reactivity will continue to advance the fundamental understanding of pyridine chemistry. Investigating its participation in various cycloaddition reactions or developing novel catalytic applications for its metallic complexes are promising future research avenues. nih.govntnu.no The synthesis and study of such pyridine derivatives are crucial for the continued discovery of new remedies and advanced materials. globalresearchonline.netnih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Nitro-5-(pyridin-3-yl)pyridine, and how can reaction efficiency be improved?

- Answer: Microwave-assisted synthesis under controlled conditions (e.g., 120°C in DMSO solvent) is effective for accelerating reaction kinetics. For example, substituting bromo-pyridine precursors with pyridinyl-piperidine derivatives in the presence of triethylamine can enhance coupling efficiency. Post-synthesis purification via silica gel column chromatography using a DCM/methanol gradient (0–20%) improves yield and purity .

Q. How should researchers verify the structural integrity of this compound post-synthesis?

- Answer: Utilize ¹H NMR spectroscopy (600 MHz, DMSO-d₆) to confirm structural assignments. Key signals include aromatic protons at δ 7.30–8.26 ppm and piperidinyl protons at δ 1.56–3.49 ppm. Cross-reference observed splitting patterns (e.g., doublets at δ 3.49, J = 4.39 Hz) with published spectra to validate purity .

Q. What safety protocols are critical when handling nitro-substituted pyridines in laboratory settings?

- Answer: Prioritize fume hood usage due to potential volatility and toxicity. Wear nitrile gloves and eye protection to avoid dermal exposure. Store compounds in airtight containers away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for nitro-pyridine derivatives during characterization?

- Answer: Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D NMR techniques like COSY or HSQC to resolve spin-spin coupling relationships. Cross-validate with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

- Answer: Introduce directing groups (e.g., nitro or amino substituents) to guide electrophilic substitution. For example, the nitro group at position 2 directs incoming electrophiles to the meta position. Monitor reaction progress via LC-MS to detect intermediates and adjust catalyst systems (e.g., Pd/C for hydrogenation) to favor desired products .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer: Electron-withdrawing groups (e.g., nitro) enhance the electrophilicity of the pyridine ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may require tailored ligands (e.g., XPhos) to improve catalytic efficiency. Experimental data should be supplemented with computational modeling (e.g., frontier molecular orbital analysis) to predict reactive sites .

Q. What analytical approaches are suitable for studying the biological interactions of this compound derivatives?

- Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. For in vitro assays, employ fluorescence-based techniques (e.g., FRET) to monitor enzyme inhibition. Structural analogs (e.g., thiazole-pyridine hybrids) provide comparative insights into pharmacophore requirements .

Methodological Tables

Table 1: Key Synthetic and Characterization Parameters for this compound

Table 2: Troubleshooting Common Experimental Challenges

| Issue | Solution | Reference |

|---|---|---|

| Low reaction yield | Increase microwave duration (3–5 hours) | |

| Impure NMR spectra | Use preparative HPLC for isolation | |

| Unstable intermediates | Stabilize with inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.